molecular formula C12H11IN2O2 B2715797 Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate CAS No. 709637-42-3

Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate

Cat. No.: B2715797
CAS No.: 709637-42-3
M. Wt: 342.136
InChI Key: RDUQQNNXNJINGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate is an organic compound with the molecular formula C12H11IN2O2 and a molecular weight of 342.13 g/mol . This compound is known for its unique structure, which includes a cyano group, an ethyl ester, and an iodophenyl group. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-iodoaniline under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate involves its interaction with various molecular targets and pathways. The cyano group and iodophenyl moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and biological properties. The iodine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and may contribute to its potential biological activities .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-iodoanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUQQNNXNJINGT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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